Ethynyl isopropyl ketone
Description
Ethynyl isopropyl ketone (C≡C-C(O)-CH(CH₃)₂) is an alkyl acetylenic ketone featuring an ethynyl (acetylene) group and an isopropyl substituent attached to a carbonyl group. It is synthesized via oxidation of propargylic alcohols using iodoxybenzoic acid (IBX) . This compound is notable in asymmetric synthesis, particularly in enantioselective reductions. For instance, when reduced with (S)-BINAL-H, this compound yields a moderate enantiomeric excess (57% ee), significantly lower than smaller alkyl acetylenic ketones (84–94% ee) . The steric bulk of the isopropyl group is hypothesized to hinder enantiofacial differentiation during reduction, making it a critical case study in steric effects on reaction outcomes .
Properties
IUPAC Name |
4-methylpent-1-yn-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCAVMGXXCQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159309 | |
| Record name | 1-Pentyn-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-82-3 | |
| Record name | 4-Methyl-1-pentyn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyl isopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentyn-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-PENTYN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DQ99H49M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynyl isopropyl ketone can be synthesized through various methods. One common approach involves the reaction of isopropyl magnesium bromide with ethynyl ketone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of propargyl alcohol followed by oxidation. This method allows for large-scale production with relatively high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethynyl isopropyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or esters, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
Ethynyl isopropyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethynyl isopropyl ketone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Alkyl Acetylenic Ketones
Ethynyl isopropyl ketone belongs to a broader class of alkyl acetylenic ketones. Key comparisons include:
Findings :
Aromatic Isopropyl Ketones
Aromatic analogs, such as 1-(2,4,6-triisopropylphenyl)ethanone, exhibit distinct reactivity due to electronic and steric effects:
| Compound | Reducibility | Key Observation | Reference |
|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanone | High | Methyl groups permit easy reduction | |
| 1-(2,4,6-Triisopropylphenyl)ethanone | Low | Isopropyl groups hinder reduction |
Findings :
Aliphatic Isopropyl Ketones
Non-acetylenic aliphatic ketones, such as methyl isopropyl ketone (MIPK) and ethyl isopropyl ketone, differ in applications and properties:
Findings :
- Industrial Use: MIPK is widely used in polymer curing (e.g., Butanox P-50 peroxide) due to its stability and reactivity , whereas this compound is specialized for enantioselective synthesis .
- Physical Properties : Ethyl isopropyl ketone’s higher boiling point reflects its larger molecular weight compared to MIPK .
Biological Activity
Ethynyl isopropyl ketone (EIPK), a compound characterized by its carbonyl group bonded to an ethynyl and an isopropyl group, has garnered attention for its diverse biological activities. This article explores the biological activity of EIPK, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the chemical formula C₈H₈O and is classified as an ethynyl ketone. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
The biological activity of EIPK is primarily attributed to its ability to interact with various molecular targets:
- Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition reactions, forming new bonds with nucleophiles.
- Cycloaddition Reactions : The ethynyl group can participate in cycloaddition reactions, leading to the formation of complex molecular structures.
- Enzyme Interaction : EIPK has been studied for its potential role in enzyme-catalyzed reactions, which may influence metabolic pathways.
Biological Activity
- Antifungal Properties : EIPK exhibits significant antifungal activity. Studies have shown that it can suppress the growth of various fungal strains, making it a candidate for developing antifungal agents .
- Cytotoxicity : Research indicates that EIPK may have cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy .
- Antimicrobial Activity : In addition to antifungal properties, EIPK has demonstrated antimicrobial effects against a range of bacterial strains. This broad-spectrum activity positions it as a potential candidate for antibiotic development.
Study 1: Antifungal Activity
In a controlled study, EIPK was tested against several fungal pathogens. Results indicated a dose-dependent inhibition of fungal growth, particularly against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for C. albicans, showcasing its potent antifungal properties .
Study 2: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of EIPK on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations ranging from 25 to 100 µM, with IC50 values indicating a strong potential for further development as an anticancer agent .
Study 3: Antimicrobial Efficacy
EIPK was assessed for its antimicrobial activity against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antimicrobial potential.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethynyl Acetone | C₆H₈O | Moderate antifungal and antibacterial |
| Propargyl Alcohol | C₃H₄O | Limited biological activity |
| Ethyl Isopropyl Ketone | C₇H₁₄O | Antimicrobial but less potent than EIPK |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
